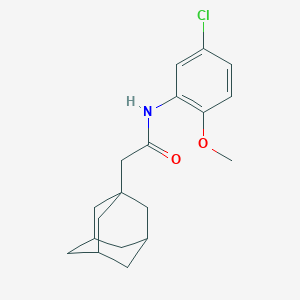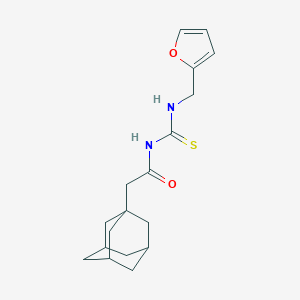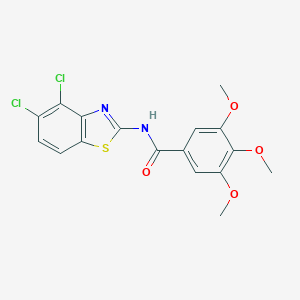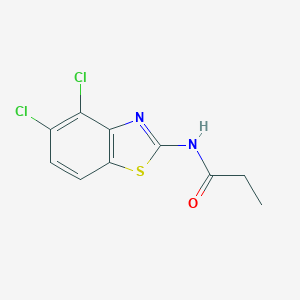
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide, also known as IDB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. This compound has also been found to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress. In addition, this compound has been found to regulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. This compound has also been extensively studied in vitro and in vivo, making it a well-established compound for further research. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the research of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, the development of this compound derivatives with improved efficacy and safety profiles may also be a promising direction for future research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to inhibit the growth of cancer cells, to suppress inflammation, and to regulate various cellular processes. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. The development of this compound derivatives with improved efficacy and safety profiles may also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 4-iodo-2,5-dimethylaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds through the formation of an amide bond, which results in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.
Applications De Recherche Scientifique
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to suppress the replication of the hepatitis B virus.
Propriétés
Formule moléculaire |
C17H18INO3 |
|---|---|
Poids moléculaire |
411.23 g/mol |
Nom IUPAC |
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18INO3/c1-10-8-14(11(2)7-13(10)18)19-17(20)12-5-6-15(21-3)16(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
Clé InChI |
NPHMEGUQCTVGNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)


![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
